molecular formula C17H21N5O3 B2419210 N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034468-60-3

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2419210
CAS No.: 2034468-60-3
M. Wt: 343.387
InChI Key: ZZARLIGIYDVBDD-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N1-(isoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
  • N1-(isoxazol-3-yl)-N2-(piperidin-4-ylmethyl)oxalamide
  • N1-(isoxazol-3-yl)-N2-(2-methylpyridin-4-yl)oxalamide

Uniqueness

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both the pyridine and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex molecular structure that includes an isoxazole ring, a piperidine moiety, and an oxalamide linkage. The synthesis typically involves multi-step organic reactions, including the formation of the isoxazole ring through the reaction of hydroxylamine with β-keto esters or β-diketones, followed by coupling with piperidine derivatives using oxalyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those associated with cancer cell proliferation. For instance, it has been noted to potentially inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers .
  • Receptor Modulation : It may also interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit mutant IDH proteins can lead to reduced tumor growth and improved patient outcomes in cancers such as glioblastoma. The compound's effectiveness has been demonstrated through various assays measuring cell viability and proliferation in cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study 1Anticancer ActivityInhibition of IDH mutant forms led to reduced proliferation in glioma cell lines.
Study 2Enzyme InteractionDemonstrated binding affinity to key metabolic enzymes involved in cancer metabolism.
Study 3Antibacterial ActivitySimilar compounds showed effective inhibition of MurA enzyme in Gram-positive bacteria.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-10-14(2-6-18-12)22-7-3-13(4-8-22)11-19-16(23)17(24)20-15-5-9-25-21-15/h2,5-6,9-10,13H,3-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARLIGIYDVBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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